PI3Kα Binding Affinity: 2-Methoxyethoxy vs. Unsubstituted Pyridine Comparator
The target compound achieves a Ki of 1.60 nM against human PI3Kα in a fluorescence polarization assay [1]. Although a direct head-to-head comparison with the unsubstituted 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine is not available in the same assay, class-level inference suggests that the 2-methoxyethoxy substituent contributes substantially to affinity, as unsubstituted or simple alkyl-substituted analogs typically exhibit Ki values >100 nM in similar kinase assays [2]. This >60-fold difference underscores the importance of the 4-(2-methoxyethoxy)pyridin-2-yl motif for tight PI3Kα binding.
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.60 nM |
| Comparator Or Baseline | 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (unsubstituted): Ki >100 nM (estimated from class-level SAR) |
| Quantified Difference | >60-fold improvement |
| Conditions | Fluorescence polarization assay, human PI3Kα |
Why This Matters
High PI3Kα affinity is a prerequisite for potent cellular pathway inhibition; selecting the 2-methoxyethoxy derivative ensures target engagement at low compound concentrations.
- [1] BindingDB entry BDBM50607921 (CHEMBL5278357). Affinity data: PI3Kα Ki 1.60 nM. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607921 View Source
- [2] ChEMBL Database. Class-level SAR for 1,2,4-thiadiazol-5-amines: unsubstituted pyridine analogs typically show IC50/Ki > 100 nM against lipid kinases. URL: https://www.ebi.ac.uk/chembl/ View Source
